molecular formula C9H5ClN2O2 B13027651 3-Chloro-5-nitroquinoline

3-Chloro-5-nitroquinoline

Cat. No.: B13027651
M. Wt: 208.60 g/mol
InChI Key: JYTNRQXYPGHCMY-UHFFFAOYSA-N
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Description

3-Chloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline ring substituted with a chlorine atom at the 3-position and a nitro group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitroquinoline typically involves the nitration of 3-chloroquinoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under specific conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted quinolines with various functional groups replacing the chlorine atom.

    Reduction: The primary product is 3-chloro-5-aminoquinoline.

    Oxidation: Oxidation products may include quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Chloro-5-nitroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antimalarial, and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

    3-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinoline: Lacks the chlorine atom, which affects its reactivity and biological activity.

    3-Bromo-5-nitroquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 3-Chloro-5-nitroquinoline is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

3-chloro-5-nitroquinoline

InChI

InChI=1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H

InChI Key

JYTNRQXYPGHCMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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